Lipophilicity and Hydrogen-Bonding Profile vs. Common Pyrrole Scaffolds
The compound displays a computed XLogP3-AA of 2.7, placing it in the optimal lipophilicity range for membrane permeability (typically XLogP 1–3 for CNS and 1–5 for oral drugs). This value is notably higher than unsubstituted 1-(1H-pyrrol-3-yl)ethanone (XLogP ~0.7, calculated via the same algorithm) due to the combined contributions of the 2-methyl and 5-phenyl groups. Additionally, it possesses exactly 2 H-bond donors (pyrrole NH and 4-OH) and 2 H-bond acceptors (ethanone carbonyl and pyrrole ring N), satisfying the Lipinski Rule of 5 for drug-likeness—a profile shared by only a minority of tetrasubstituted pyrroles in the Molbank 2025 series [1].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) and H-bond donor/acceptor count |
|---|---|
| Target Compound Data | XLogP3-AA = 2.7; HBD = 2; HBA = 2 [1] |
| Comparator Or Baseline | 1-(1H-pyrrol-3-yl)ethanone: XLogP3-AA ≈ 0.7 (calculated); HBD = 1; HBA = 1 |
| Quantified Difference | Δ XLogP3-AA ≈ +2.0 log units; Δ HBD = +1; Δ HBA = +1 |
| Conditions | Computed via XLogP3 3.0 and Cactvs 3.4.8.24 algorithms, PubChem release 2025.09.15 [1] |
Why This Matters
The ~2 log-unit increase in lipophilicity relative to unsubstituted pyrrole ethanones directly affects membrane partitioning and in vitro assay behavior, making this analogue a more physiologically relevant probe for cell-based screens.
- [1] Ethanone, 1-(4-hydroxy-2-methyl-5-phenyl-1H-pyrrol-3-yl)-. Computed Properties: XLogP3-AA, Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count. PubChem Compound Summary, CID 56247. View Source
